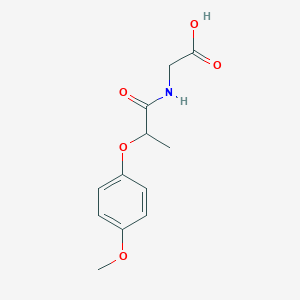
(S)-Methyl 3-(4-aminophenyl)-2-methoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-(4-aminophenyl)-2-methoxypropanoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(4-aminophenyl)-2-methoxypropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroacetophenone.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Esterification: The resulting 4-aminophenyl compound is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Methoxylation: Finally, the methoxy group is introduced through a nucleophilic substitution reaction using a suitable methoxylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high-pressure hydrogenation and automated esterification systems.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 3-(4-aminophenyl)-2-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-(4-aminophenyl)-2-methoxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 3-(4-aminophenyl)-2-methoxypropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy and ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Aminophenyl)coumarin: Similar in structure but contains a coumarin ring instead of a methoxypropanoate group.
1,3,5-Tris(4-aminophenyl)benzene: Contains multiple amino groups and a benzene ring, leading to different chemical properties.
Uniqueness
(S)-Methyl 3-(4-aminophenyl)-2-methoxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypropanoate moiety differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl (2S)-3-(4-aminophenyl)-2-methoxypropanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-10(11(13)15-2)7-8-3-5-9(12)6-4-8/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
Clave InChI |
QNSHRHSSSOIJKY-JTQLQIEISA-N |
SMILES isomérico |
CO[C@@H](CC1=CC=C(C=C1)N)C(=O)OC |
SMILES canónico |
COC(CC1=CC=C(C=C1)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)
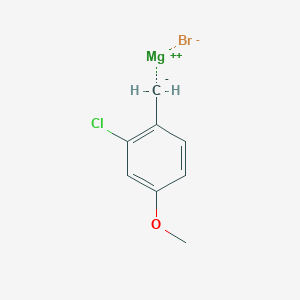


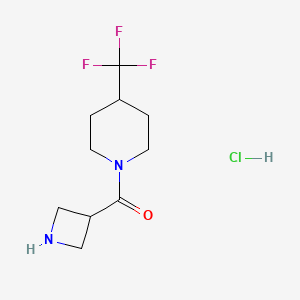
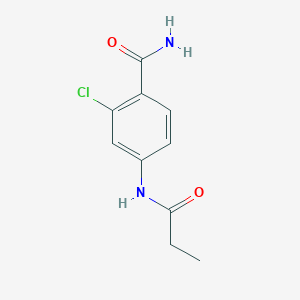
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)

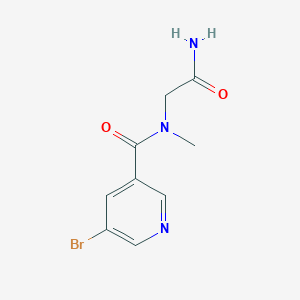
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
